N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide
Description
N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, an oxoethyl group, and a phenylmethanimine N-oxide moiety
Properties
CAS No. |
13782-49-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(2-ethoxy-2-oxoethyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(13)9-12(14)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI Key |
AMCYCKIUBUIJOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[N+](=CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide typically involves the reaction of ethyl oxalate with phenylmethanimine N-oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide include:
- N-(2-Methoxy-2-oxoethyl)(phenyl)methanimine N-oxide
- N-(2-Propoxy-2-oxoethyl)(phenyl)methanimine N-oxide
- N-(2-Butoxy-2-oxoethyl)(phenyl)methanimine N-oxide
Uniqueness
N-(2-Ethoxy-2-oxoethyl)(phenyl)methanimine N-oxide is unique due to its specific ethoxy and oxoethyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications and reactions that similar compounds may not be able to perform as effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
